1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The pyrrolidine ring is then synthesized and attached to the pyrimidine ring through a series of condensation reactions. The final step involves the acetylation of the pyrrolidine ring to form the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine and pyrrolidine rings provide structural stability and facilitate binding to target proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and ethanone groups allows for versatile chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-9(17)10-4-5-16(7-10)12-6-11(15(2)3)13-8-14-12/h6,8,10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFGKZKOGDRUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=CC(=NC=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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